2-Amino-4-chlorothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

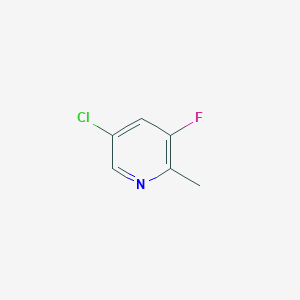

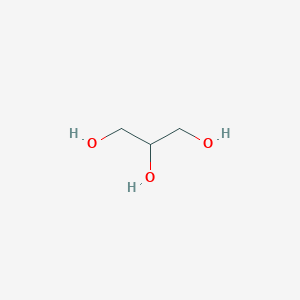

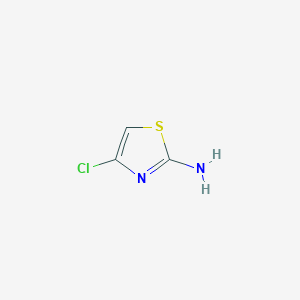

2-Amino-4-chlorothiazole is a heterocyclic compound that features a thiazole ring substituted with an amino group at the second position and a chlorine atom at the fourth position. This compound is of significant interest due to its presence in various biologically active molecules, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4-chlorothiazole are cancerous cells. This compound has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

This compound interacts with its targets by inhibiting their proliferation. It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell proliferation. By inhibiting these pathways, this compound can prevent the growth and spread of cancerous cells . The specific pathways and their downstream effects are subject to ongoing research.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation. For example, one pyrrolidine derivative of 2-aminothiazole could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines . This leads to a reduction in the growth and spread of the cancer.

Biochemical Analysis

Biochemical Properties

2-Amino-4-chlorothiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has been shown to exert potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized compounds, 2-Amino-4- (4-chlorophenyl)-6- (4-phenylthiazol-2-yl)-4 H -pyran-3,5-dicarbonitrile, indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorothiazole typically involves the reaction of pseudothiohydantoin or 2-aminothiazol-4(5H)-one with appropriate reagents. One efficient method includes the use of a Boc (tert-butoxycarbonyl) intermediate. The key intermediate, 2-Boc-amino-4-chlorothiazole, is prepared under Appel-related conditions, where chlorine is introduced at the fourth position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of readily available starting materials and efficient reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chlorothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fourth position can be substituted with other groups using nucleophilic substitution reactions.

Acylation Reactions: The amino group at the second position can be acylated to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in polar solvents are commonly used.

Acylation Reactions: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products:

Substitution Reactions: Products include 2-amino-4-substituted thiazoles.

Acylation Reactions: Products include acylated derivatives of this compound.

Scientific Research Applications

2-Amino-4-chlorothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.

Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

- 2-Amino-4-bromothiazole

- 2-Amino-4-iodothiazole

- 2-Amino-4-fluorothiazole

Comparison: 2-Amino-4-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound often exhibits different reactivity and biological activity profiles .

Properties

IUPAC Name |

4-chloro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-46-7 |

Source

|

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.